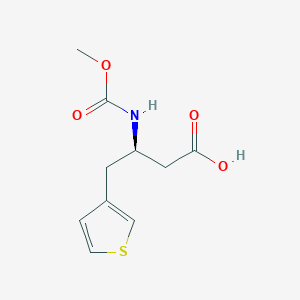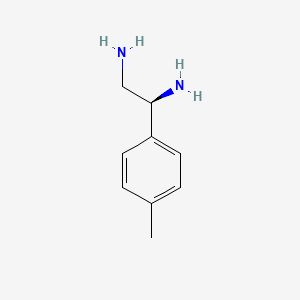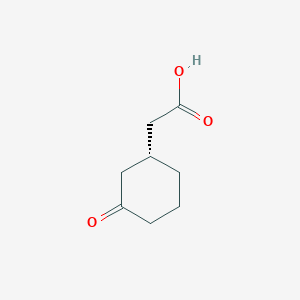
(R)-2-(3-Oxocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Oxocyclohexyl)acetic acid: is an organic compound characterized by a cyclohexyl ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Formation: The starting material, cyclohexane, undergoes oxidation to form cyclohexanone.
Ketone Functionalization: Cyclohexanone is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclohexyl)acetic acid may involve large-scale oxidation and acylation processes, followed by chiral resolution techniques to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclohexyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: ®-2-(3-Oxocyclohexyl)acetic acid serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of ®-2-(3-Oxocyclohexyl)acetic acid involves its interaction with specific enzymes or receptors in biological systems. The ketone group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions, leading to inhibition or activation of the target enzyme or receptor.
Comparación Con Compuestos Similares
Cyclohexanone: Shares the cyclohexyl ring structure but lacks the acetic acid moiety.
2-Oxocyclohexylacetic acid: Similar structure but without the chiral center.
3-Oxocyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: ®-2-(3-Oxocyclohexyl)acetic acid is unique due to its chiral center and the presence of both a ketone and an acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-[(1R)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1 |
Clave InChI |
RYTWPAUCABOYJP-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](CC(=O)C1)CC(=O)O |
SMILES canónico |
C1CC(CC(=O)C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


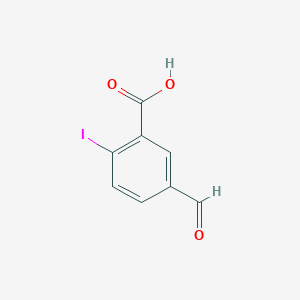


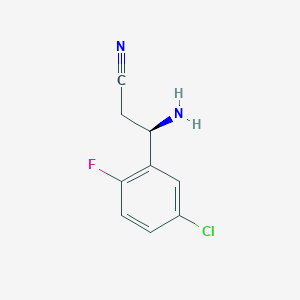
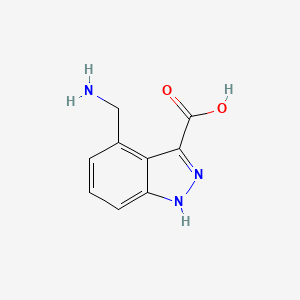
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)

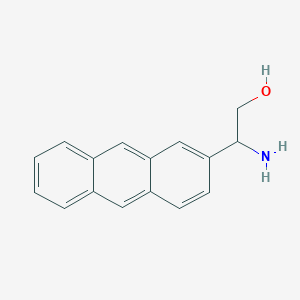
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
